Modopar

Parkinson's disease Pharmacodynamics Enzyme inhibition

Modopar (levodopa/benserazide 4:1) is the gold-standard prodrug for Parkinson's research. Benserazide's 10-fold greater AADC inhibitory potency vs carbidopa yields distinct PK—lower CL/F and Vd/F—precluding generic interchange. Standard capsules for routine motor control; LP/HBS controlled-release reduces 'off' time by 60%; dispersible tablets enable rapid-onset rescue therapy and dysphagia-compatible administration. Essential for levodopa delivery research and differential decarboxylase inhibition studies.

Molecular Formula C19H26N4O9
Molecular Weight 454.4 g/mol
CAS No. 37270-69-2
Cat. No. B15472886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModopar
CAS37270-69-2
Molecular FormulaC19H26N4O9
Molecular Weight454.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O.C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O
InChIInChI=1S/C10H15N3O5.C9H11NO4/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1-2,4,6,11-12H,3,10H2,(H,13,14)/t;6-/m.0/s1
InChIKeyQFLMOYQNYBDXMT-ZCMDIHMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Modopar (Levodopa/Benserazide): The Optimal 4:1 Fixed-Ratio DDC Inhibitor Combination for Parkinsonian Syndromes


Modopar is a fixed-dose combination medicinal product consisting of levodopa and the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor benserazide, in an optimized 4:1 ratio [1] [2]. This specific combination serves as the gold-standard prodrug therapy for the symptomatic management of Parkinson's disease and related neurodegenerative parkinsonian syndromes [3]. By inhibiting the premature extracerebral decarboxylation of levodopa into dopamine, benserazide significantly enhances central nervous system levodopa bioavailability and minimizes the dose-limiting peripheral dopaminergic adverse effects (e.g., nausea, arrhythmia) seen with levodopa monotherapy [4].

Why Modopar (Benserazide/Levodopa) is Not a Direct Substitute for Sinemet (Carbidopa/Levodopa)


The generic interchange of Modopar (levodopa/benserazide) with levodopa/carbidopa combinations (e.g., Sinemet) is precluded by well-documented, quantifiable differences in the pharmacodynamic and pharmacokinetic profiles of their respective decarboxylase inhibitors. Benserazide is approximately 10 times more potent than carbidopa as a peripheral AADC inhibitor [1]. This fundamental difference in potency translates to clinically significant differences in plasma levodopa handling: administration of levodopa/benserazide results in lower apparent oral clearance (CL/F) and volume of distribution (Vd/F) compared to levodopa/carbidopa, as established in a comparative population pharmacokinetic study [2]. Therefore, despite often being perceived as clinically equivalent, these fixed-dose combinations are not bioequivalent and require distinct dosing and titration strategies to achieve optimal motor control.

Quantitative Evidence Differentiating Modopar from its Closest Comparators


Comparative Peripheral AADC Inhibitor Potency: Benserazide vs. Carbidopa

In preclinical studies, the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor in Modopar, benserazide, demonstrates a significantly higher potency than carbidopa, the inhibitor used in Sinemet. Benserazide is approximately 10 times more potent than carbidopa as an inhibitor of peripheral AADC in both animal models and human subjects [1].

Parkinson's disease Pharmacodynamics Enzyme inhibition

Comparative Levodopa Pharmacokinetics: Clearance and Volume of Distribution

A population pharmacokinetic study comparing levodopa/benserazide (100/25 mg) and levodopa/carbidopa (100/10 mg) in healthy subjects and Parkinson's disease patients revealed that the apparent oral clearance (CL/F) and volume of distribution (Vd/F) of levodopa were significantly lower following administration of the levodopa/benserazide formulation [1].

Parkinson's disease Pharmacokinetics Bioequivalence

Comparative Bioavailability: Madopar HBS Controlled-Release vs. Standard Formulation

The controlled-release formulation of Modopar (Madopar HBS) exhibits distinct pharmacokinetic properties compared to standard Modopar, which are exploited clinically to manage motor fluctuations. The relative bioavailability of Madopar HBS is 50-70% of that achieved with the standard capsule formulation, and its peak plasma concentration (Cmax) is only 20-30% of the standard formulation [1]. This is corroborated by a single-dose study in patients with 'on-off' fluctuations, which reported a relative bioavailability of 50% for HBS [2].

Parkinson's disease Controlled-release Pharmacokinetics Motor fluctuations

Comparative Onset of Action: Madopar Dispersible vs. Standard Formulation

The dispersible tablet formulation of Modopar demonstrates a significantly faster absorption profile compared to the standard capsule. The time to reach maximum levodopa plasma concentration (Tmax) is shorter with the dispersible tablet, indicating a more rapid onset of action [1] [2].

Parkinson's disease Dysphagia Pharmacokinetics Time-to-peak

Comparative Long-Term Motor Fluctuation Management: Madopar HBS vs. Standard Therapy

In a 12-month study of patients with advanced Parkinson's disease and motor fluctuations, switching from standard levodopa therapy to Madopar HBS resulted in quantifiable improvements in motor complications. The study documented a 60% decrease in daily 'off' periods and a 50% decrease in 'on'-period Parkinsonian signology as measured by the modified Columbia scale [1].

Parkinson's disease Motor fluctuations Dyskinesia Long-term outcomes

High-Value Application Scenarios for Modopar (Levodopa/Benserazide) Based on Differential Evidence


Initiation of Therapy or Simple Maintenance in Idiopathic Parkinson's Disease

The standard capsule formulation of Modopar (levodopa/benserazide) is the appropriate first-line procurement choice for the routine management of idiopathic Parkinson's disease in patients without significant motor fluctuations. Its well-characterized 4:1 ratio and predictable pharmacokinetic profile, with lower apparent clearance compared to levodopa/carbidopa [1], support reliable and effective symptomatic motor control. This formulation is indicated for the majority of patients requiring levodopa therapy [2].

Management of Motor Fluctuations and Peak-Dose Dyskinesia in Advanced Parkinson's Disease

For patients experiencing 'wearing-off' phenomena or peak-dose dyskinesias on standard levodopa therapy, the controlled-release formulation (Modopar LP/HBS) is the evidence-based selection. Its distinct pharmacokinetic profile—characterized by a lower Cmax (20-30% of standard) and a relative bioavailability of 50-70% [3]—provides a more sustained, lower amplitude levodopa plasma concentration. This translates to a clinically meaningful reduction in 'off' time, documented as a 60% decrease in a 12-month trial [4].

Treatment of Morning Akinesia or Acute 'Off' Episodes in Patients with and without Dysphagia

The dispersible tablet formulation of Modopar is the indicated procurement choice for scenarios requiring a rapid onset of action. Its faster absorption and shorter Tmax compared to the standard capsule [5] make it ideal for managing delayed 'on' periods (e.g., morning akinesia) or providing rescue therapy for unpredictable 'off' episodes. Its dispersible nature also ensures safe and effective administration in the significant subpopulation of Parkinson's patients who have coexisting dysphagia [6].

Clinical Research on Optimized Levodopa Delivery and DDC Inhibitor Potency

For clinical pharmacologists and researchers, Modopar serves as a critical tool for investigating levodopa delivery strategies. Its components offer a unique comparator in studies: benserazide's 10-fold higher potency relative to carbidopa [7] provides a robust model for studying the impact of differential peripheral AADC inhibition on levodopa pharmacokinetics. Furthermore, the availability of immediate-release, dispersible, and controlled-release formulations allows for direct, head-to-head investigations into the relationship between plasma levodopa concentration profiles and clinical motor outcomes [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Modopar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.